molecular formula C19H19ClF2N6O3 B15007165 N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(furan-2-ylmethyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B15007165
M. Wt: 452.8 g/mol
InChI Key: NRYNTXGGEDHNIV-UHFFFAOYSA-N
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Description

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the Triazine Ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: This step involves the reaction of the triazine intermediate with morpholine, often in the presence of a catalyst.

    Attachment of the Chlorodifluoromethoxyphenyl Group: This step requires the use of chlorodifluoromethoxybenzene and suitable reagents to introduce the group onto the triazine ring.

    Addition of the Furan-2-ylmethyl Group: This final step involves the reaction of the intermediate with furan-2-ylmethyl chloride under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-[(FURAN-2-YL)METHYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H19ClF2N6O3

Molecular Weight

452.8 g/mol

IUPAC Name

2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-(furan-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H19ClF2N6O3/c20-19(21,22)31-14-5-3-13(4-6-14)24-17-25-16(23-12-15-2-1-9-30-15)26-18(27-17)28-7-10-29-11-8-28/h1-6,9H,7-8,10-12H2,(H2,23,24,25,26,27)

InChI Key

NRYNTXGGEDHNIV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)NCC4=CC=CO4

Origin of Product

United States

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